molecular formula C22H19BrN2O3S B2423589 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide CAS No. 941954-87-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide

Cat. No.: B2423589
CAS No.: 941954-87-6
M. Wt: 471.37
InChI Key: CUNWOIMRZPMSHF-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide (CAS 941954-87-6) is a synthetic sulfonamide-containing tetrahydroquinoline derivative supplied with a purity of 95% or higher . This compound is built around two pharmacologically significant scaffolds: the tetrahydroquinoline core and the sulfonamide functional group. The tetrahydroquinoline structure is one of the most important simple nitrogen heterocycles, widely found in nature and in a variety of pharmacologically active compounds, making it a crucial structure for synthesizing biologically active derivatives . The sulfonamide (SN) functional group is the basis for several groups of drugs and exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Sulfonamide-containing compounds are known to play a role in treating a diverse range of disease states, including serving as diuretics, hypoglycemic agents, anti-inflammatory agents, and more . Recent research on structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives has highlighted their significant potential as antimicrobial and antifungal agents, underscoring the research value of this chemical class . This product is intended for research and development purposes only.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNWOIMRZPMSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Benzyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The synthesis begins with the preparation of the tetrahydroquinoline backbone. A representative pathway involves:

  • Cyclocondensation : Heating ethyl acetoacetate with benzylamine in ethanol under reflux forms 1-benzyl-3,4-dihydroquinolin-2(1H)-one. This step mirrors the cyclization strategies observed in the synthesis of related quinoline hybrids.
  • Nitration and Reduction : Nitration at the 6-position using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation (H₂/Pd-C), yields the 6-amino derivative.

Key Reaction Conditions

  • Temperature: 80–100°C for cyclocondensation.
  • Catalysts: Pd-C (10% w/w) for hydrogenation.
  • Solvents: Ethanol for cyclization; methanol for reduction.

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

The amine intermediate is reacted with 4-bromobenzenesulfonyl chloride to form the sulfonamide bond:

  • Reaction Setup : Dissolve 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in anhydrous dichloromethane (DCM).
  • Sulfonylation : Add 4-bromobenzenesulfonyl chloride (1.2 eq) dropwise under nitrogen, followed by triethylamine (2 eq) to scavenge HCl. Stir at 0–5°C for 2 hours, then warm to room temperature overnight.

Optimization Insights

  • Excess sulfonyl chloride ensures complete conversion, as residual amine can lead to byproducts.
  • Low temperatures minimize side reactions, such as sulfonate ester formation.

Purification and Characterization

Isolation Techniques

Crude product purification is achieved via:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.82–7.75 (m, 4H, Ar-H), 7.45–7.32 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 1H, quinoline-H), 4.62 (s, 2H, CH₂Ph), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonylation 68 98 Minimal steps, high atom economy Requires strict temperature control
Stepwise Protection 75 99 Better regioselectivity Longer reaction time
Microwave-Assisted 82 97 Rapid kinetics Specialized equipment needed

Data extrapolated from analogous syntheses in.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The bromine atom in the bromobenzenesulfonamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈BrN₃O₂S
  • Molecular Weight : 404.32 g/mol
  • CAS Number : 1210318-01-6

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit antimicrobial properties. A study demonstrated that derivatives of sulfonamides showed significant inhibition against various bacterial strains, suggesting that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide could be effective in developing new antimicrobial agents .

Antidiabetic Potential

Sulfonamide derivatives have been evaluated for their antidiabetic effects. For instance, a related study involving benzenesulfonamides reported notable hypoglycemic activity in diabetic rat models. This indicates that this compound may also possess similar properties, warranting further investigation into its efficacy as an antidiabetic agent .

Anticancer Research

The compound's structural features suggest potential anticancer activity. Research into related compounds has shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation . Therefore, this compound could be explored as a candidate for cancer therapy.

Enzyme Inhibition Studies

Sulfonamides are known to inhibit key enzymes such as carbonic anhydrase and various proteases. The specific structure of this compound might allow it to interact with these enzymes effectively, leading to potential applications in treating conditions like glaucoma and certain types of tumors .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several sulfonamide derivatives and evaluated their biological activities. Among them, compounds similar to this compound showed considerable inhibitory effects on target enzymes involved in metabolic pathways related to diabetes and cancer .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of sulfonamides has provided insights into how modifications affect biological activity. For instance, variations in the benzene ring or the sulfonamide group can significantly enhance or diminish the compound's efficacy against specific targets . This emphasizes the importance of further modifying this compound to optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

These compounds share a similar quinoline core and benzyl group but differ in the substituents on the benzene ring. The unique properties of this compound, such as the presence of the bromobenzenesulfonamide moiety, contribute to its distinct chemical and biological activities.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-bromobenzene-1-sulfonamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC24H24BrN2O3S
Molecular Weight485.43 g/mol
CAS Number941906-38-3
LogP4.7155
Polar Surface Area38.902 Ų

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • DNA Intercalation : The quinoline core structure allows for intercalation into DNA, which can disrupt replication and transcription processes.
  • Receptor Modulation : The compound may modulate receptor signaling pathways due to the presence of the benzyl and bromobenzene groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : this compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). In vitro assays demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study investigated the effect of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at low concentrations .

Q & A

Q. How to design a robust SAR study for this compound?

  • Answer :
  • Library design : Synthesize derivatives with systematic substitutions (e.g., halogen, alkyl, aryl groups) on the benzyl or sulfonamide moieties.
  • Data integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

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